3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
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Overview
Description
3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The initial step often involves the cyclization of a suitable precursor to form the 1,2,5-oxadiazole ring. This can be achieved through the reaction of hydrazides with nitriles under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety, which can be achieved by reacting the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.
Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups if present.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its ability to interact with specific molecular targets.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can be crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-chloro-4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol
Uniqueness
Compared to similar compounds, 3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic properties and potential biological activity. The combination of the chloro, methoxy, and dimethylphenyl groups further enhances its chemical diversity and potential for functionalization.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-10-4-5-12(8-11(10)2)16-17(22-25-21-16)20-18(23)13-6-7-15(24-3)14(19)9-13/h4-9H,1-3H3,(H,20,22,23) |
InChI Key |
AXMHTSIKEPRRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C=C3)OC)Cl)C |
Origin of Product |
United States |
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